4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Description
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is a diaryl-substituted pyrazole derivative structurally related to the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. Its molecular formula is C₁₇H₁₄F₃N₃O₂S, with a molecular weight of 381.37 g/mol . The compound features a benzenesulfonamide group linked to a pyrazole ring substituted with a 3-methylphenyl group and a trifluoromethyl group. It is recognized as Celecoxib Related Compound A (Impurity A) in pharmaceutical quality control, arising during the synthesis of celecoxib due to regiochemical variations in the pyrazole substitution pattern .
The positional isomerism of the methyl group on the phenyl ring (3-methyl vs. While celecoxib is a selective COX-2 inhibitor, the biological activity of this compound remains less characterized, though its structural analogs have demonstrated diverse therapeutic applications, including antimicrobial and antioxidant activities .
Properties
IUPAC Name |
4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVPOTMPKLOUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436720 | |
| Record name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170570-01-1 | |
| Record name | 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(3-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RBK3FD79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, also known as Celecoxib Impurity A or Celecoxib Related Compound A, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 381.37 g/mol
- CAS Number : 170570-01-1
- IUPAC Name : 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Biological Activity Overview
The compound exhibits various biological activities, primarily in the realms of anticancer and anti-inflammatory effects. Its structure, which includes a pyrazole moiety, is known for conferring significant bioactivity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through several mechanisms:
- Microtubule Destabilization : Compounds similar to this compound have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to inhibit microtubule assembly by 40.76–52.03% at concentrations of 20 μM .
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) indicated that certain pyrazole derivatives can induce apoptosis and enhance caspase-3 activity significantly at concentrations as low as 1 μM .
- Cytotoxicity Data : The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.0 | Apoptosis induction |
| Related Pyrazole Derivative A | HepG2 | 26.0 | Microtubule destabilization |
| Related Pyrazole Derivative B | A549 | 49.85 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties, often acting as selective COX-2 inhibitors. This is particularly relevant given the compound's structural similarity to Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID).
- Mechanism of Action : The inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins, contributing to its therapeutic effects in inflammatory conditions.
- Comparative Studies : In comparison with traditional NSAIDs, compounds like this compound exhibit lower gastrointestinal toxicity while maintaining efficacy against inflammation .
Case Studies and Research Findings
A recent study highlighted the synthesis and biological evaluation of pyrazole derivatives, including the compound :
Scientific Research Applications
Role as an Impurity in Celecoxib
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is identified as an impurity in the synthesis of Celecoxib, a widely used NSAID. Understanding the properties and behavior of this impurity is crucial for:
- Quality Control : Ensuring the purity of Celecoxib formulations.
- Safety Assessments : Evaluating potential side effects associated with impurities in pharmaceutical products.
Anti-inflammatory Activity
Research indicates that compounds related to Celecoxib exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. The evaluation of this compound has shown promising results in:
- In vitro Studies : Demonstrating inhibition of COX-2 activity, thus contributing to anti-inflammatory effects.
Potential Anticancer Properties
Emerging studies suggest that pyrazole derivatives may possess anticancer activities. Investigations into this compound's mechanism reveal:
- Apoptosis Induction : Evidence of promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cancer cell proliferation by interfering with cell cycle progression.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques, which are essential for:
- Identification and Quantification : Utilizing methods such as NMR, IR, and mass spectrometry to analyze the compound's structure and purity.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is employed for:
- Purity Testing : Ensuring that formulations containing Celecoxib meet regulatory standards for impurities.
Clinical Relevance
A study focusing on the impurities present in Celecoxib formulations highlighted the importance of monitoring this compound levels to assess patient safety and drug efficacy.
Research Findings
Recent research published in peer-reviewed journals has documented the pharmacological effects of this compound, emphasizing its potential therapeutic roles beyond being merely an impurity.
Chemical Reactions Analysis
Sulfonamide Group (-SO₂NH₂)
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Hydrolysis Resistance : The sulfonamide group is stable under acidic/basic conditions but can undergo alkylation or acylation .
Pyrazole Ring
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Electrophilic Substitution : The electron-deficient pyrazole ring directs electrophiles to the N1 and C4 positions.
Trifluoromethyl Group (-CF₃)
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Inertness : The -CF₃ group is typically unreactive but enhances lipophilicity and metabolic stability .
Oxidation and Reduction Reactions
Notes :
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Oxidation of the 3-methylphenyl group to a carboxylic acid is feasible but alters biological activity .
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The trifluoromethyl group remains intact under standard redox conditions .
Nucleophilic Aromatic Substitution
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Halogen Exchange : The para-fluorine in related analogs can be replaced with [¹⁸F] via isotopic exchange for radiolabeling .
Hydrazone Formation
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Condensation : Reacts with benzaldehyde derivatives in ethanol under acid catalysis to form hydrazones .
Example Reaction :
COX-2 Inhibition Mechanism
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Binding Affinity : The sulfonamide group interacts with COX-2’s hydrophobic pocket, while the trifluoromethyl group stabilizes the enzyme-inhibitor complex .
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Metabolism : Hepatic CYP2C9-mediated oxidation of the 3-methylphenyl group produces inactive metabolites .
Comparative Reactivity Table
| Functional Group | Reaction | Reactivity | Biological Impact |
|---|---|---|---|
| Sulfonamide | Alkylation/Acylation | Moderate | Alters solubility and potency |
| Pyrazole Ring | Electrophilic substitution | High | Modifies target selectivity |
| Trifluoromethyl | Redox reactions | Low | Enhances metabolic stability |
Industrial and Pharmacological Modifications
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Optimized Synthesis : Continuous flow reactors improve yield (up to 82%) and purity (>99%) .
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Derivative Development :
Stability and Degradation
Comparison with Similar Compounds
Positional Isomers of Methyl-Substituted Phenyl Pyrazoles
The position of the methyl group on the phenyl ring significantly impacts molecular interactions and bioactivity. Key analogs include:
Key Observations :
Halogen-Substituted Analogs
Substitution of methyl with halogens modifies electronic properties and binding efficacy:
Key Observations :
Functionalized Derivatives
Modifications to the sulfonamide or pyrazole group diversify biological activities:
Key Observations :
- Carboxamide derivatives of celecoxib (e.g., compounds 4c–4g) showed potent antimicrobial activity against Staphylococcus aureus and Candida albicans, with IC₅₀ values <10 µg/mL .
- Thiadiazole-linked analogs demonstrated improved anti-inflammatory efficacy in preclinical models, likely due to synergistic COX-2 and cytokine modulation .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how is purity assessed?
The compound is synthesized via condensation reactions between substituted diketones and hydrazine derivatives. For example, a reflux reaction of 4-hydrazinobenzenesulfonamide hydrochloride with trifluoromethyl-substituted diketones in ethanol yields the pyrazole core, followed by recrystallization to isolate the product . Purity assessment typically combines HPLC (to detect impurities like positional isomers or byproducts) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity . Impurity profiling often employs reversed-phase HPLC (RP-HPLC) with UV detection, as demonstrated in the isolation of regioisomeric byproducts such as 4-[5-(2’-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing its structure?
1H/13C NMR and FT-IR are essential for confirming functional groups (e.g., sulfonamide NH2, trifluoromethyl) and regiochemistry of the pyrazole ring . Single-crystal X-ray diffraction reveals conformational details: the pyrazole and benzene rings form a dihedral angle of 55.58°, while hydrogen bonding between sulfonamide NH and pyrazole N atoms creates supramolecular chains critical for stability . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal properties, such as melting points (~467–468 K) and decomposition behavior .
Basic: How is the compound evaluated for COX-2 inhibitory activity in vitro?
Enzyme inhibition assays using recombinant COX-1 and COX-2 isoforms measure IC50 values. For example, competitive binding assays with radiolabeled substrates (e.g., [3H]prostaglandin) quantify inhibition potency. The compound’s selectivity is determined by comparing IC50 ratios (e.g., COX-1/COX-2 > 375 for celecoxib analogs) . Cell-based assays (e.g., LPS-induced PGE2 production in monocytes) validate activity in physiological contexts .
Advanced: How do structural modifications in SAR studies improve pharmacokinetics, such as plasma half-life?
Early analogs with long plasma half-lives (e.g., SC-236) were optimized by introducing metabolically labile groups. For instance, replacing the 4-methylphenyl group with substituents prone to oxidative metabolism (e.g., 3-methylphenyl) reduces half-life while maintaining COX-2 affinity . Metabolic stability assays (e.g., liver microsome incubation) identify vulnerable sites, guiding substitutions that enhance clearance without compromising binding .
Advanced: How does crystallographic data inform its biological interactions and formulation strategies?
The crystal structure reveals hydrogen-bonded chains (N–H···N/O) that stabilize the solid state but may reduce solubility. Modulating these interactions via co-crystallization or salt formation improves bioavailability . Polymorph screening (e.g., Form I vs. Form II) identifies stable crystalline forms with better dissolution profiles. Conversion methods include solvent-mediated recrystallization (water-miscible solvents like acetone) .
Advanced: What methodologies are used to resolve polymorphic forms, and why is this critical?
Polymorphs (e.g., Form I and Form II) are differentiated using powder X-ray diffraction (PXRD) and DSC . Form II is converted to Form I by dissolving in acetone, precipitating with water, and aging the suspension to ensure thermodynamic stability . Polymorph control is crucial for consistent dissolution rates and regulatory compliance .
Advanced: How are impurities and degradation products isolated and characterized?
Preparative RP-HPLC isolates impurities like 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, which arise from side reactions during synthesis . LC-MS/MS and high-resolution mass spectrometry (HRMS) elucidate their structures, while accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways (e.g., hydrolysis of sulfonamide) .
Advanced: How can contradictions between in vitro potency and in vivo efficacy be addressed?
Discrepancies often arise from poor solubility or metabolic inactivation. Pharmacokinetic profiling (e.g., plasma AUC measurements in rodents) identifies bioavailability issues. Strategies include nanoparticle formulations to enhance solubility or deuterated analogs (e.g., Celecoxib-d7) to slow metabolism .
Advanced: What strategies improve solubility and oral bioavailability?
The compound’s low solubility (logP ~3) is addressed via amorphous solid dispersions with polymers (e.g., PVP) or cyclodextrin complexation . Prodrug approaches (e.g., esterification of sulfonamide) enhance permeability, while co-solvent systems (PEG-400/water) improve preclinical formulation .
Advanced: How is radiolabeling used to study COX-2 expression in vivo?
Carbon-11 labeled analogs (e.g., [11C]7) are synthesized for PET imaging to visualize COX-2 activity in tumors or inflamed tissues. Radiotracer biodistribution studies in animal models validate target specificity and pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
